2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate
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Overview
Description
2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate is an organic compound that combines a thienyl group with a trimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(Methoxycarbonyl)-5-methyl-3-thienyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates or thienyl derivatives.
Scientific Research Applications
2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate involves its interaction with cellular targets such as enzymes and receptors. The compound may exert its effects by modulating the activity of specific enzymes or by binding to receptors, thereby influencing cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoate moiety but lacks the thienyl group.
2,6-Dibromo-3,4,5-trimethoxybenzoate: Contains additional bromine substituents on the benzoate ring.
Methyl 3,4,5-trimethoxy-2-nitrobenzoate: Contains a nitro group instead of the thienyl group.
Uniqueness
2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate is unique due to the presence of both the thienyl and trimethoxybenzoate groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18O7S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 5-methyl-3-(3,4,5-trimethoxybenzoyl)oxythiophene-2-carboxylate |
InChI |
InChI=1S/C17H18O7S/c1-9-6-13(15(25-9)17(19)23-5)24-16(18)10-7-11(20-2)14(22-4)12(8-10)21-3/h6-8H,1-5H3 |
InChI Key |
OCJNCKOBEITOGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)OC)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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